molecular formula C4H7ClS B1489974 3-Chloro-2-methylprop-2-ene-1-thiol CAS No. 1807938-81-3

3-Chloro-2-methylprop-2-ene-1-thiol

Cat. No.: B1489974
CAS No.: 1807938-81-3
M. Wt: 122.62 g/mol
InChI Key: WBQJFNSFBMQLRI-DUXPYHPUSA-N
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Description

3-Chloro-2-methylprop-2-ene-1-thiol is an organic compound with the molecular formula C4H7ClS. It is also known as (2E)-3-chloro-2-methyl-2-propene-1-thiol. This compound is characterized by the presence of a chlorine atom, a methyl group, and a thiol group attached to a double-bonded carbon chain. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylprop-2-ene-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropene with hydrogen sulfide (H2S) under specific conditions. The reaction typically requires a catalyst, such as a strong acid, to facilitate the addition of the thiol group to the double bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methylprop-2-ene-1-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the replacement of the chlorine atom with other functional groups, using nucleophiles such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions typically result in the formation of corresponding alcohols or thiols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methylprop-2-ene-1-thiol is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a building block in the preparation of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which 3-Chloro-2-methylprop-2-ene-1-thiol exerts its effects depends on the specific application. In pharmaceutical research, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can vary, but often include the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • Thiols: Compounds containing a sulfhydryl group (-SH).

  • Sulfides: Compounds containing a sulfur atom bonded to two carbon atoms.

  • Chloroalkenes: Compounds containing a chlorine atom and a carbon-carbon double bond.

Properties

IUPAC Name

(E)-3-chloro-2-methylprop-2-ene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJFNSFBMQLRI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Cl)/CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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